tert-Butyl 4-(isopropylamino)azepane-1-carboxylate
Overview
Description
Tert-Butyl 4-(isopropylamino)azepane-1-carboxylate is a chemical compound with the molecular formula C14H28N2O2 and a molecular weight of 256.38 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl 4-(isopropylamino)azepane-1-carboxylate involves several steps. One common synthetic route includes the reaction of azepane with tert-butyl chloroformate and isopropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
Tert-Butyl 4-(isopropylamino)azepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Scientific Research Applications
Tert-Butyl 4-(isopropylamino)azepane-1-carboxylate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biological pathways and enzyme interactions.
Medicine: It serves as a building block in the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
Comparison with Similar Compounds
Tert-Butyl 4-(isopropylamino)azepane-1-carboxylate can be compared with similar compounds such as tert-Butyl 4-(methylamino)azepane-1-carboxylate and tert-Butyl 4-(ethylamino)azepane-1-carboxylate. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications .
Properties
IUPAC Name |
tert-butyl 4-(propan-2-ylamino)azepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)15-12-7-6-9-16(10-8-12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDWEDGWCYVSAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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